[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide
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Overview
Description
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide is a quaternary ammonium compound with a complex bicyclic structure. This compound is known for its significant biological activity and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, followed by functional group modifications.
Esterification: The final step involves esterifying the hydroxyl group with 3-hydroxy-2-phenylpropanoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and high yield.
Automated purification systems: For efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles like thiols or amines in polar solvents.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and as a potential tool in molecular biology.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of [(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets ion channels and receptors in the nervous system.
Pathways Involved: It modulates neurotransmitter release and receptor activity, leading to changes in neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
- [(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;chloride
- [(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide
Uniqueness
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride and bromide counterparts.
Properties
Molecular Formula |
C18H26INO3 |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C18H26NO3.HI/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17?; |
InChI Key |
CVWRJQHABQDGRP-ZNHDNBJUSA-M |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[I-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
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